Dynasore

Descripción general

Descripción

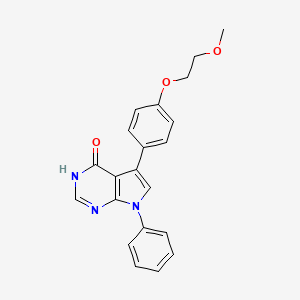

Dynasore is a cell-permeable, small-molecule inhibitor of the endocytosis-associated GTPase dynamin . Dynamin promotes clathrin-coated vesicle formation and is involved in detaching coated pits from the membrane during clathrin-mediated endocytosis .

Synthesis Analysis

A focused set of dihydroxyl and trihydroxyl this compound analogs called the Dyngo™ compounds were synthesized, five of which had improved potency, reduced detergent binding, and reduced cytotoxicity . These improvements were conferred by changes in the position and/or number of hydroxyl substituents .

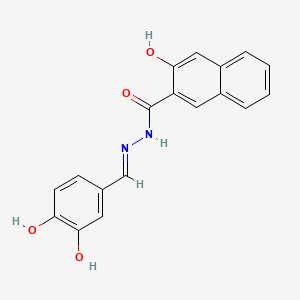

Molecular Structure Analysis

This compound has a molecular formula of C18H14N2O4 . It is a tool for calculating total and partial dynamic structure factors as well as related correlation functions from molecular dynamics (MD) simulations .

Chemical Reactions Analysis

This compound binds stoichiometrically to detergents used for in vitro drug screening, drastically reducing its potency . A focused set of dihydroxyl and trihydroxyl this compound analogs called the Dyngo™ compounds were synthesized, five of which had improved potency, reduced detergent binding, and reduced cytotoxicity .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 322.31 g/mol . It is soluble in DMSO at 30 mg/mL .

Aplicaciones Científicas De Investigación

Inhibición de la actividad de la dinamina

Dynasore es un inhibidor de GTPasa que inhibe rápida y reversiblemente la actividad de la dinamina {svg_1}. La dinamina es una proteína GTPasa que es esencial para la fisión de la membrana durante la endocitosis mediada por clatrina en las células eucariotas {svg_2}.

Prevención de la endocitosis

La inhibición de la actividad de la dinamina por this compound previene la endocitosis {svg_3}. La endocitosis es un proceso donde las células absorben material del exterior englobándolo con su membrana celular {svg_4}.

Disrupción de la organización del balsas lipídicas

Se ha encontrado que this compound interrumpe la organización de balsas lipídicas de una manera independiente de la dinamina {svg_5}. Las balsas lipídicas son microdominios de la membrana plasmática que sirven como centros organizadores para el ensamblaje de moléculas de señalización {svg_6}.

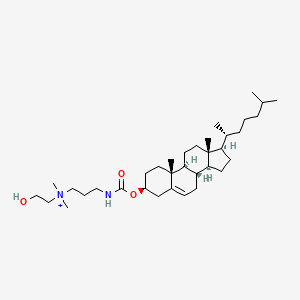

Regulación del colesterol en las membranas plasmáticas

This compound proporciona una herramienta interesante para explorar la regulación del colesterol en las membranas plasmáticas {svg_7}. Se ha encontrado que reduce el colesterol lábil en la membrana plasmática {svg_8}.

Inhibición de la respiración mitocondrial

Se ha encontrado que this compound inhibe la respiración mitocondrial {svg_9}. Esta inhibición puede prevenir la producción de especies reactivas de oxígeno (ROS) en las mitocondrias, lo que puede alimentar la peroxidación lipídica perjudicial y la muerte celular ferropéptica en presencia de hierro lábil {svg_10}.

Protección de la ferroptosis

Se ha encontrado que el tratamiento con this compound en líneas celulares de adenocarcinoma de pulmón y neuronales protege fuertemente a estas células de la ferroptosis {svg_11}. La ferroptosis es una forma de necrosis regulada caracterizada por una reacción en cadena de peroxidación lipídica de membrana perjudicial tras el colapso de la actividad de la glutatión peroxidasa 4 (Gpx4) {svg_12}.

Esencial para la endocitosis de vesículas sinápticas

En un estudio de sinapsis hipocampales, la inhibición por this compound demostró que la dinamina es esencial para todas las formas de endocitosis de vesículas sinápticas {svg_13}. La endocitosis de vesículas sinápticas es el proceso por el cual las células nerviosas recuperan las vesículas que almacenan neurotransmisores para ser liberados en la sinapsis {svg_14}.

Sin efecto sobre la exocitosis

A pesar de sus efectos inhibitorios sobre la endocitosis, se ha encontrado que this compound no tiene efecto sobre la exocitosis {svg_15}. La exocitosis es el proceso por el cual las células transportan productos secretores a través del citoplasma hasta la membrana plasmática {svg_16}.

Mecanismo De Acción

Target of Action

Dynasore primarily targets dynamin , a GTPase protein . Dynamin plays a crucial role in membrane remodeling and fission of clathrin-coated vesicles during endocytosis, and vesicles that bud from the trans-Golgi network . It is essential for the invagination of the plasma membrane to form clathrin-coated pits .

Mode of Action

This compound is a GTPase inhibitor that rapidly and reversibly inhibits dynamin activity . By blocking dynamin, this compound inhibits coated vesicle formation and dynamin-mediated endocytic pathways . This prevents endocytosis, a fundamental cellular process that regulates the homeostasis of the plasma membrane, receptor turnover, and the uptake of nutrients .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the GTPase activity of dynamin, blocking the constriction and fission stages of clathrin-coated vesicle formation . This impacts the endocytosis process, which is crucial for maintaining plasma membrane homeostasis and nutrient uptake . Additionally, this compound has been found to suppress cell proliferation, migration, and invasion via the STAT3 signaling pathway .

Pharmacokinetics

It is known that this compound is a cell-permeable small molecule , suggesting that it can readily cross cell membranes to exert its effects.

Result of Action

This compound has multiple cellular effects. It reduces labile cholesterol in the plasma membrane and disrupts lipid raft organization . In osteosarcoma cells, this compound has been shown to inhibit cell proliferation, migration, and invasion, and induce G0/G1 arrest . It also enhances the antitumor capacity of cisplatin in osteosarcoma .

Action Environment

It is known that this compound’s inhibitory effects on dynamin are rapid and reversible , suggesting that its action may be influenced by the cellular environment and the presence of other molecules

Safety and Hazards

When handling Dynasore, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Dynasore is a GTPase inhibitor that rapidly and reversibly inhibits dynamin activity, which prevents endocytosis . Dynamin is a GTPase protein that is essential for membrane fission during clathrin-mediated endocytosis in eukaryotic cells .

Cellular Effects

This compound has been found to suppress cell proliferation, migration, and invasion . It also induces G0/G1 arrest of osteosarcoma (OS) cells .

Molecular Mechanism

This compound inhibits the GTPase activity of dynamin, blocking constriction and fission . It represses the expression of CCND1, CDK4, p-Rb, and MMP-2 .

Dosage Effects in Animal Models

In animal models, this compound has been found to repress tumorigenesis of OS . Specific dosage effects are not mentioned in the current sources.

Propiedades

IUPAC Name |

N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-3-hydroxynaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4/c21-15-6-5-11(7-17(15)23)10-19-20-18(24)14-8-12-3-1-2-4-13(12)9-16(14)22/h1-10,21-23H,(H,20,24)/b19-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNDQCRDGGCQRZ-VXLYETTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420841 | |

| Record name | Dynasore | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

304448-55-3 | |

| Record name | Dynasore | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15964 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dynasore | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[5-[[4-[4-(Dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-1-[2-[4-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]piperazin-1-yl]ethyl]-3-(3-naphthalen-1-yloxypropyl)indole-2-carboxylic acid](/img/structure/B607153.png)

![4-(2-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine](/img/structure/B607155.png)